molecular formula C₁₁H₁₂ClN₅O·HCl B1144399 cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride CAS No. 267668-74-6

cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride

Cat. No.: B1144399
CAS No.: 267668-74-6
M. Wt: 265.7
InChI Key:
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Description

cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride: is a synthetic compound that belongs to the class of purine analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps might include:

    Cyclopentene Formation: The cyclopentene ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Purine Attachment: The purine moiety can be introduced via nucleophilic substitution reactions.

    Chlorination and Amination:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentene ring or the purine moiety.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amino group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, amines, and other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the purine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, purine analogs like this compound are often studied for their ability to inhibit enzymes involved in nucleic acid metabolism. This can make them useful tools for studying cellular processes and developing new therapeutic agents.

Medicine

Medicinally, compounds of this class are investigated for their potential as antiviral or anticancer agents. They can interfere with DNA and RNA synthesis, making them effective against rapidly dividing cells or viruses.

Industry

In industry, such compounds might be used in the development of new pharmaceuticals or as intermediates in the synthesis of other active ingredients.

Mechanism of Action

The mechanism of action of cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride likely involves its incorporation into nucleic acids, leading to chain termination or inhibition of key enzymes. The molecular targets could include DNA polymerase, RNA polymerase, or other enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler purine analog with similar biological activity.

    Acyclovir: An antiviral agent that also targets nucleic acid synthesis.

    2-Aminopurine: Another purine analog used in biochemical research.

Uniqueness

What sets cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride apart is its unique combination of a cyclopentene ring and a purine moiety, which may confer distinct chemical and biological properties.

Properties

CAS No.

267668-74-6

Molecular Formula

C₁₁H₁₂ClN₅O·HCl

Molecular Weight

265.7

Synonyms

(1R,4S)-rel-4-(2-Amino-6-chloro-9H-purin-9-yl)2-cyclopentene-1-methanol Hydrochloride; 

Origin of Product

United States

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